Methyl (E)-4-[2-(4-methylsulfonylphenoxy)ethylamino]-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-4-[2-(4-methylsulfonylphenoxy)ethylamino]-4-oxobut-2-enoate, also known as MEOS, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEOS is a member of the oxoindole family and is a potent inhibitor of the enzyme kynurenine 3-monooxygenase (KMO), which is involved in the metabolism of tryptophan.
Mecanismo De Acción
Methyl (E)-4-[2-(4-methylsulfonylphenoxy)ethylamino]-4-oxobut-2-enoate exerts its pharmacological effects by inhibiting the enzyme KMO, which is involved in the metabolism of tryptophan. KMO catalyzes the conversion of tryptophan to kynurenine, which is further metabolized to produce quinolinic acid. This compound inhibits KMO, thereby reducing the production of quinolinic acid and other downstream metabolites. This mechanism of action has been extensively studied and has been shown to be effective in various experimental models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific experimental model and the dose used. This compound has been shown to reduce the production of quinolinic acid and other neurotoxic metabolites, thereby protecting neurons from damage. This compound has also been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. Additionally, this compound has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (E)-4-[2-(4-methylsulfonylphenoxy)ethylamino]-4-oxobut-2-enoate has several advantages for lab experiments, including its potency, selectivity, and specificity. This compound is a potent inhibitor of KMO and has been shown to be effective in various experimental models. This compound is also selective for KMO and does not inhibit other enzymes involved in the metabolism of tryptophan. However, this compound has some limitations for lab experiments, including its complex synthesis method and the need for specialized equipment and handling.
Direcciones Futuras
Methyl (E)-4-[2-(4-methylsulfonylphenoxy)ethylamino]-4-oxobut-2-enoate has significant potential for future research in various fields, including neuroscience, immunology, and cancer research. Future research could focus on developing new synthetic analogs of this compound with improved pharmacological properties, such as increased potency and selectivity. Additionally, future research could investigate the potential therapeutic applications of this compound in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Finally, future research could investigate the potential use of this compound as a therapeutic agent in cancer treatment, either alone or in combination with other drugs.
Métodos De Síntesis
The synthesis of Methyl (E)-4-[2-(4-methylsulfonylphenoxy)ethylamino]-4-oxobut-2-enoate involves a multi-step process that includes the reaction of 4-methylsulfonylphenol with 2-bromoethylamine hydrobromide to form the intermediate, 2-(4-methylsulfonylphenoxy)ethylamine. The intermediate is then reacted with ethyl acetoacetate and triethylamine to produce the final product, this compound. The synthesis of this compound is a complex process that requires careful handling of the reactants and the use of specialized equipment.
Aplicaciones Científicas De Investigación
Methyl (E)-4-[2-(4-methylsulfonylphenoxy)ethylamino]-4-oxobut-2-enoate has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. This compound has been shown to inhibit the production of quinolinic acid, a neurotoxic metabolite of tryptophan, which is implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. Additionally, this compound has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
methyl (E)-4-[2-(4-methylsulfonylphenoxy)ethylamino]-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c1-20-14(17)8-7-13(16)15-9-10-21-11-3-5-12(6-4-11)22(2,18)19/h3-8H,9-10H2,1-2H3,(H,15,16)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLMWEWAVQGYFZ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.